4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide

EGFR allosteric inhibitor non-small cell lung cancer Schiff base derivative

4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide (CAS 849421-25-6, MW 228.25, C₁₃H₁₂N₂O₂) is a biphenyl-derived carbohydrazide featuring a characteristic 4'-hydroxy substituent on the distal phenyl ring and a hydrazide functional group at the 4-position of the proximal ring. This compound serves as a privileged synthetic intermediate whose derivatives—specifically Schiff bases (W3–W15) and 1,2,4-triazole/oxadiazole congeners (S3–S10)—have demonstrated potent, selective EGFR tyrosine kinase allosteric site inhibition with sub-micromolar cytotoxicity against non-small cell lung cancer (A549) and colorectal cancer (HCT-116) cell lines.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Cat. No. B11467104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)NN
InChIInChI=1S/C13H12N2O2/c14-15-13(17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16H,14H2,(H,15,17)
InChIKeyDGBZEJPSTNFCPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide (CAS 849421-25-6): A Biphenyl-Hydrazide Scaffold for Next-Generation EGFR Allosteric Inhibitors


4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide (CAS 849421-25-6, MW 228.25, C₁₃H₁₂N₂O₂) is a biphenyl-derived carbohydrazide featuring a characteristic 4'-hydroxy substituent on the distal phenyl ring and a hydrazide functional group at the 4-position of the proximal ring [1]. This compound serves as a privileged synthetic intermediate whose derivatives—specifically Schiff bases (W3–W15) and 1,2,4-triazole/oxadiazole congeners (S3–S10)—have demonstrated potent, selective EGFR tyrosine kinase allosteric site inhibition with sub-micromolar cytotoxicity against non-small cell lung cancer (A549) and colorectal cancer (HCT-116) cell lines [1][2]. The 4'-hydroxy group is structurally critical, enabling hydrogen-bonding interactions within the allosteric pocket that are absent in non-hydroxylated biphenyl carbohydrazide analogs such as biphenyl-4-carboxylic acid hydrazide (CAS 18622-23-6) [1][3].

Why Biphenyl-4-carbohydrazide or Diflunisal Hydrazide Cannot Replace 4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide in EGFR Allosteric Inhibitor Programs


The 4'-hydroxy substituent on the biphenyl scaffold is not a passive structural feature—it is a critical pharmacophoric element that dictates both allosteric pocket recognition and derivatization versatility. Non-hydroxylated biphenyl-4-carbohydrazide (CAS 18622-23-6) lacks the hydrogen-bond donor capacity required for engagement with the EGFR allosteric site, and its derivatives have been explored primarily for antimicrobial rather than targeted anticancer applications [1]. The diflunisal-derived scaffold (2',4'-difluoro-4-hydroxybiphenyl-3-carbohydrazide) introduces fluorine atoms that shift the electronic profile and biological target spectrum toward anti-HCV activity, with its best derivative (3b) exhibiting IC₅₀ values in the 4.74–16.21 µM range against hepatocellular carcinoma lines—over 10-fold weaker than the W4 derivative of the target compound against A549 cells [2]. Furthermore, the 4'-hydroxy group enables chemoselective derivatization at the hydrazide terminus without protecting-group manipulation of the phenolic -OH, a synthetic advantage documented in the bifenazate intermediate patent literature [3]. Simply substituting an alternative biphenyl hydrazide scaffold forfeits both the allosteric binding advantage and the proven synthetic tractability that make 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide the scaffold of choice for EGFR allosteric inhibitor development.

Quantitative Differentiation Evidence for 4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide Against Closest Analogs


Derivative W4 Achieves 20-Fold Greater Cytotoxicity Than Erlotinib in A549 NSCLC Cells via EGFR Allosteric Inhibition

The Schiff base derivative W4, synthesized directly from 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide, exhibited an IC₅₀ of 0.4 µM against A549 lung adenocarcinoma cells, representing a 20-fold improvement over the clinical ATP-competitive EGFR inhibitor Erlotinib (IC₅₀ = 7.3 µM) in the same MTT assay system [1]. W4 also demonstrated a favorable ΔG binding score against the EGFR TK allosteric site and a pharmacophore-fit score comparable to the reference allosteric inhibitor 6DUK, indicating that the 4'-hydroxybiphenyl scaffold pre-organizes derivatives for allosteric pocket recognition in a manner not achievable with ATP-site-directed scaffolds [1]. This is a direct head-to-head quantitative comparison within a single published study.

EGFR allosteric inhibitor non-small cell lung cancer Schiff base derivative

Allosteric EGFR Inhibition Mechanism Avoids Chemoresistance Inherent to ATP-Competitive Inhibitors

Derivatives of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (W3–W15 and S3–S10 series) are designed as type III/IV EGFR tyrosine kinase inhibitors that target an allosterically sensitive pocket proximal to, but distinct from, the ATP-binding site [1][2]. This allosteric mechanism is fundamentally different from that of ATP-competitive inhibitors such as Erlotinib and Gefitinib, which are susceptible to acquired resistance mutations (e.g., T790M) that alter the ATP-binding pocket [1]. While direct comparative resistance data for these specific derivatives are not yet published, the class-level inference is supported by the favorable in silico ΔG scores of both W4 and S4 against the EGFR allosteric site and their demonstrated G2/M cell cycle arrest and apoptotic pathway activation—mechanistic hallmarks consistent with allosteric EGFR modulation [1][2].

allosteric inhibition EGFR tyrosine kinase chemoresistance avoidance

Selective Cytotoxicity of W3–W7 Derivatives Toward A549 Lung Cancer Over HCT-116 and HeLa Cells Demonstrates Lineage Selectivity

Compounds W3–W7, all derived from 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide, demonstrated selective cytotoxicity toward the A549 lung cancer cell line compared with HCT-116 colorectal and HeLa cervical cancer cells within the same study [1]. This selectivity profile contrasts with the diflunisal hydrazide-hydrazone series (derived from 2',4'-difluoro-4-hydroxybiphenyl-3-carbohydrazide), where the lead compound 3b showed a pan-cytotoxic profile across six liver cancer cell lines (Huh7, HepG2, Hep3B, Mahlavu, FOCUS, SNU-475) with IC₅₀ values ranging from 4.74 to 16.21 µM—indicating no comparable lung cancer selectivity [2]. While direct cross-study IC₅₀ comparisons must be interpreted cautiously due to differing assay conditions, the lineage-selective cytotoxicity pattern of the 4'-hydroxy scaffold derivatives represents a qualitatively distinct biological profile.

selective cytotoxicity lung cancer cell line panel screening

Dual Derivatization Capability: Schiff Base and 1,2,4-Triazole Series from a Single Parent Scaffold Demonstrate Broad Synthetic Utility

4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide has been independently validated as a precursor for at least two distinct derivative classes with confirmed EGFR allosteric inhibitory activity: Schiff base/oxadiazole derivatives (W3–W15, 13 compounds) [1] and hydrazine-1-carbothioamide/1,2,4-triazole derivatives (S3–S10, 8 compounds) [2]. Both series produced lead compounds (W4 and S4) with potent cytotoxicity and favorable in silico EGFR allosteric binding profiles. In contrast, biphenyl-4-carboxylic acid hydrazide (CAS 18622-23-6, lacking the 4'-OH) has been reported primarily for antimicrobial hydrazone derivatives with only moderate activity [3]. The dual-derivatization capability stems directly from the presence of both the reactive hydrazide terminus and the structurally directing 4'-hydroxy group, enabling parallel medicinal chemistry exploration from a single procured intermediate.

synthetic versatility Schiff base 1,2,4-triazole derivatization

In Silico ADMET Profiling Predicts Non-Carcinogenic and Non-Irritant Properties for W4 Derivative, Supporting Lead Development Feasibility

Compound W4, derived from 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide, was predicted to be non-carcinogenic and non-irritant through in silico ADMET evaluation [1]. This favorable early safety prediction, combined with its potent cytotoxicity (IC₅₀ 0.4 µM) and allosteric binding mode, positions W4 as a developable lead candidate. While the parent compound itself has not been subjected to comprehensive ADMET profiling, its derivative's clean in silico safety profile reflects favorably on the scaffold's inherent drug-likeness. In comparison, many ATP-competitive EGFR inhibitors carry documented skin rash and gastrointestinal toxicity liabilities associated with wild-type EGFR inhibition in normal tissues—a class-level concern that allosteric inhibitors may mitigate through their distinct binding mode, though direct comparative in vivo toxicity data remain to be generated for this specific series [1].

ADMET prediction drug-likeness safety profiling

High-Impact Procurement Scenarios for 4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide Based on Quantitative Evidence


EGFR Allosteric Inhibitor Lead Discovery for Non-Small Cell Lung Cancer (NSCLC)

The W4 Schiff base derivative of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide demonstrated an IC₅₀ of 0.4 µM against A549 NSCLC cells—20-fold more potent than Erlotinib (7.3 µM) in the same assay—with selective cytotoxicity favoring lung cancer over colorectal and cervical lines [1]. Procurement of the parent compound enables synthesis of the full W3–W15 Schiff base series for SAR-driven lead optimization targeting EGFR allosteric site inhibition in NSCLC, with W4 as the validated starting point for further medicinal chemistry refinement.

Parallel Medicinal Chemistry: Dual Derivative Series Exploration from a Single Intermediate

Two independent peer-reviewed studies have confirmed that 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide supports derivatization into both Schiff base/oxadiazole (W series, 13 compounds) [1] and 1,2,4-triazole/carbothioamide (S series, 8 compounds) [2] classes, both yielding EGFR allosteric inhibitors with confirmed cytotoxicity. This dual synthetic utility allows medicinal chemistry teams to procure one intermediate and explore two orthogonal chemical spaces simultaneously, maximizing SAR information return per procurement dollar. The S4 derivative from the triazole series showed IC₅₀ comparable to Erlotinib against HCT-116 colorectal cancer cells, expanding the therapeutic scope beyond lung cancer [2].

Allosteric Kinase Inhibitor Chemical Biology Tool Compound Development

The W4 and S4 derivatives engage the EGFR allosteric pocket (proximal to the ATP-binding site) rather than competing with ATP, as confirmed by molecular docking against the 6DUK reference structure [1][2]. This allosteric mechanism is pharmacologically distinct from ATP-competitive clinical inhibitors and may circumvent the T790M gatekeeper mutation that drives acquired resistance. Procuring the parent scaffold enables the development of chemical biology probes to dissect allosteric vs. orthosteric EGFR signaling in resistant cancer models—a research application where alternative biphenyl hydrazide scaffolds (e.g., diflunisal-derived series) lack documented EGFR allosteric activity [1].

Agrochemical Intermediate: Bifenazate Precursor Synthesis Route

Beyond oncology, 4-hydroxybiphenyl hydrazide derivatives are established intermediates in the synthesis of bifenazate (isopropyl-2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazine carboxylate), a commercial miticide used in agriculture [3]. US Patent 6,093,843 specifically describes 4-hydroxybiphenyl hydrazide compounds as key intermediates that enable a shorter synthetic route to bifenazate compared to the traditional six-step diazonium salt reduction procedure [3]. For agrochemical process chemistry groups, procurement of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide or its close structural analogs may support the development of more efficient bifenazate manufacturing processes, representing a distinct industrial application orthogonal to the pharmaceutical uses described above.

Quote Request

Request a Quote for 4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.